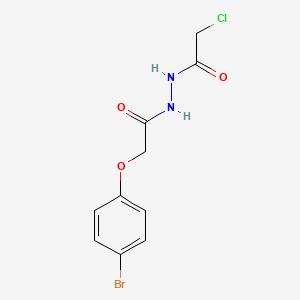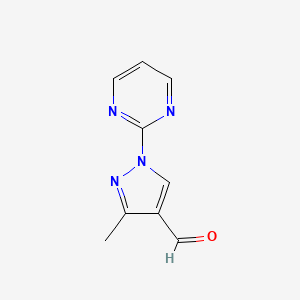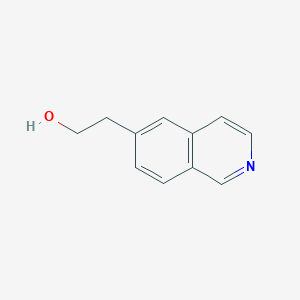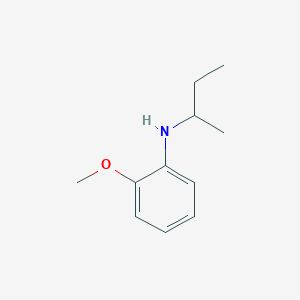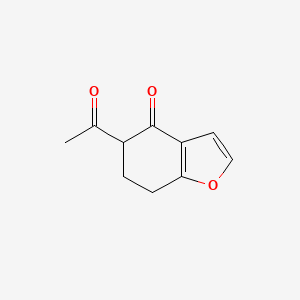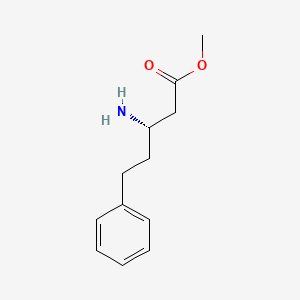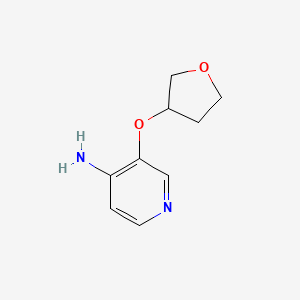
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often using copper(I) catalysts to facilitate the reaction between azides and alkynes. The reaction conditions generally include:
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalyst: Copper(I) sulfate or copper(I) bromide.
Temperature: Room temperature to slightly elevated temperatures (20-45°C).
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which 3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol exerts its effects is primarily through its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)butan-2-ol
- 3-(1-Methyl-1H-1,2,4-triazol-3-yl)butan-2-ol
- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanol
Uniqueness
3-(1-Methyl-1H-1,2,3-triazol-5-yl)butan-2-ol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the butanol moiety also adds to its versatility, making it a valuable compound for various applications.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
3-(3-methyltriazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5(6(2)11)7-4-8-9-10(7)3/h4-6,11H,1-3H3 |
InChIキー |
RLMYSJSRXIMLCI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=NN1C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
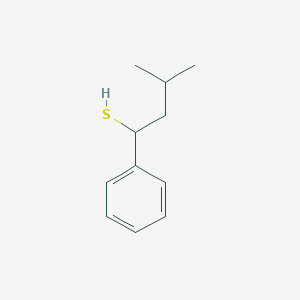
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)

![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
